An In-Depth Structural Analysis of 4,4-Dimethylpent-2-ynoic Acid
An In-Depth Structural Analysis of 4,4-Dimethylpent-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpent-2-ynoic acid, a substituted acetylenic carboxylic acid, presents a unique structural framework of interest in medicinal chemistry and organic synthesis. Its rigid alkyne linker and sterically hindered tert-butyl group offer a distinct scaffold for the design of novel bioactive molecules. This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 4,4-dimethylpent-2-ynoic acid, alongside a detailed synthesis protocol and exploration of its potential reactivity. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties
The fundamental physicochemical properties of 4,4-Dimethylpent-2-ynoic acid are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| IUPAC Name | 4,4-dimethylpent-2-ynoic acid | PubChem[1] |
| CAS Number | 52418-50-5 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Predicted XLogP3 | 2.1 | PubChemLite[3] |
| Dissociation Constant (pKa) | Data available in IUPAC Digitized pKa Dataset | PubChem[1] |
Synthesis Protocol
The synthesis of 4,4-dimethylpent-2-ynoic acid is most effectively achieved through the carboxylation of the lithium salt of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). This method provides a direct and high-yielding route to the desired product.
Experimental Workflow
Caption: Synthesis workflow for 4,4-dimethylpent-2-ynoic acid.
Detailed Methodology
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Deprotonation of 3,3-Dimethyl-1-butyne: A solution of 3,3-dimethyl-1-butyne in anhydrous tetrahydrofuran (B95107) (THF) is cooled to a low temperature (typically -78 °C). To this solution, a stoichiometric equivalent of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the lithium tert-butylacetylide.
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Carboxylation: The cold solution of lithium tert-butylacetylide is then quenched by the addition of an excess of solid carbon dioxide (dry ice). The reaction is allowed to warm to room temperature as the carbon dioxide sublimes.
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Acidification and Isolation: Once the reaction is complete, the mixture is treated with an aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylate. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4,4-dimethylpent-2-ynoic acid. The product can be further purified by recrystallization or chromatography.
Spectroscopic Analysis
While specific experimental spectra for 4,4-dimethylpent-2-ynoic acid are not widely published, the expected spectroscopic features can be predicted based on its structure.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - A singlet corresponding to the nine equivalent protons of the tert-butyl group (C(CH₃)₃). - A singlet for the acidic proton of the carboxylic acid group (-COOH). The chemical shift of this proton can vary depending on the solvent and concentration. |
| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group. - A signal for the methyl carbons of the tert-butyl group. - Two signals for the sp-hybridized carbons of the alkyne. - A signal for the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid. - A C=O stretch from the carboxylic acid. - A C≡C stretch from the alkyne (may be weak due to symmetry). - C-H stretching and bending vibrations from the tert-butyl group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns corresponding to the loss of the carboxylic acid group and fragmentation of the tert-butyl group. |
Chemical Reactivity and Potential Applications
The chemical reactivity of 4,4-dimethylpent-2-ynoic acid is primarily dictated by the carboxylic acid and the alkyne functional groups.
Logical Relationship of Reactivity
Caption: Potential reaction pathways for 4,4-dimethylpent-2-ynoic acid.
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Carboxylic Acid Moiety: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and conversion to an acid chloride. These reactions allow for the incorporation of the 4,4-dimethylpent-2-ynoyl scaffold into larger molecules.
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Alkyne Moiety: The internal alkyne is a versatile functional group for further synthetic modifications. It can be reduced to the corresponding cis- or trans-alkene, or to the fully saturated alkane. The alkyne can also participate in various cycloaddition reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), providing an efficient means to conjugate this molecule to other entities. Hydration of the alkyne would be expected to yield a β-keto acid, which may be unstable and prone to decarboxylation.
The unique combination of a rigid alkyne and a bulky hydrophobic tert-butyl group makes 4,4-dimethylpent-2-ynoic acid an interesting building block for drug discovery. These structural features can be exploited to probe the binding pockets of enzymes and receptors, potentially leading to the development of novel inhibitors or modulators. The alkyne can act as a bioisostere for other functional groups or provide a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
4,4-Dimethylpent-2-ynoic acid is a readily accessible synthetic building block with distinct structural features. This guide has provided a summary of its known physicochemical properties, a detailed experimental protocol for its synthesis, and an overview of its potential chemical reactivity. The information presented herein should serve as a valuable resource for researchers and scientists interested in utilizing this compound in organic synthesis and drug development programs. Further experimental investigation into its biological activity is warranted to fully explore its therapeutic potential.

